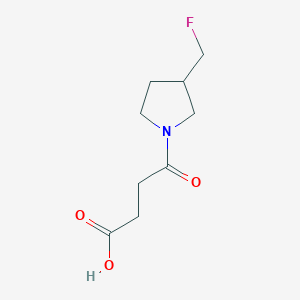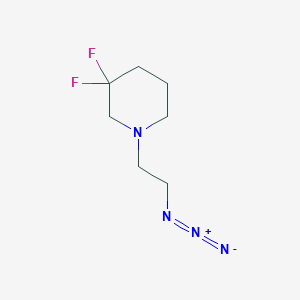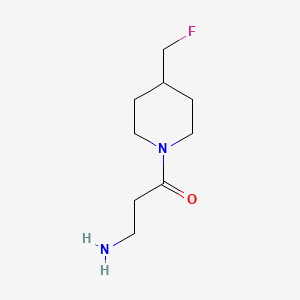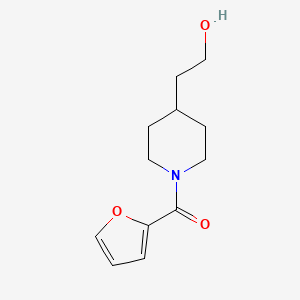
4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11ClFN3 and a molecular weight of 215.65 g/mol. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a fluoropiperidinyl group attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
1. Regioselective Synthesis of New Pyrimidine Derivatives The compound can be used in the regioselective synthesis of new pyrimidine derivatives. Organolithium reagents can be used to prepare 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Antibacterial and Antimicrobial Activities
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Therefore, 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine could potentially be used in the development of new antibacterial and antimicrobial agents.
3. Protein Kinase Inhibitors for Cancer Treatment Pyrimidine and its fused derivatives have shown promising anticancer activity. These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis of Bioisosteres with Purines
Fused pyrimidines are considered as bioisosteres with purines. Many pyrimidine and fused pyrimidine derivatives possessed promising anticancer activity . Therefore, 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine could potentially be used in the synthesis of bioisosteres with purines.
Development of Selective Tumor Drugs
To circumvent the drawbacks of conventional chemotherapy, a new strategy for cancer treatment compromising the use of selective tumor drugs called molecular targeted therapies which inhibits certain receptors and signaling pathways which stimulate tumor cell growth had been developed . 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine could potentially be used in the development of these selective tumor drugs.
Research and Development
As a chemical compound, 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine can be used in various research and development processes in the field of medicinal chemistry .
Wirkmechanismus
- The primary targets of this compound are protein kinases . These enzymes play essential roles in controlling cell growth, differentiation, migration, and metabolism .
- Upon administration, the compound interacts with protein kinases through a process called transmetalation . This involves the transfer of nucleophilic organic groups from boron to palladium, forming new Pd–C bonds .
- The affected pathways include those related to cell growth regulation, differentiation, and metabolism. By inhibiting protein kinases, the compound disrupts these signaling processes .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
4-chloro-6-(4-fluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-8-5-9(13-6-12-8)14-3-1-7(11)2-4-14/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXYSCMTMBXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















